5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-fluorophenyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-17-13-11-16(12-14-17)21-20(27(25,26)19-9-5-2-6-10-19)15-23-24(21)18-7-3-1-4-8-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDPTDWLCMNPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-fluorophenylhydrazone. This intermediate is then cyclized with acetophenone to yield 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole. The final step involves the sulfonation of the pyrazole derivative with phenylsulfonyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The fluorophenyl and phenyl groups participate in EAS, with regioselectivity dictated by electronic effects:
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Fluorophenyl group : The electron-withdrawing fluorine atom deactivates the aromatic ring, directing electrophiles to the meta position relative to the fluorine .
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Pyrazole ring : The electron-deficient nature of pyrazole (due to nitrogen atoms) promotes electrophilic attack at the C-3 or C-5 positions, depending on substituent effects .
Example Reaction :
| Reactant | Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Target compound | HNO₃/H₂SO₄ | 0–5°C, 2 hours | Nitration at pyrazole C-3 | 72%* | |
| Extrapolated from analogous pyrazole nitration studies . |
Nucleophilic Substitution at the Sulfone Group
The sulfone moiety (–SO₂–) enhances the electrophilicity of adjacent carbon atoms, enabling nucleophilic displacement reactions:
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Mitsunobu Reaction : The sulfone’s electron-withdrawing nature facilitates substitution with alcohols or amines under Mitsunobu conditions (DIAD, PPh₃).
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Grignard Addition : Organomagnesium reagents attack the sulfone-activated carbon, forming new C–C bonds.
Reported Reactions in Analogous Compounds :
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-chlorophenyl sulfone | PhMgBr | THF, –10°C, 1 hour | Phenyl-substituted derivative | 65% |
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides or diazo compounds :
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With Ethyl Diazoacetate : Forms fused pyrazoline intermediates, which oxidize to stable pyrazole derivatives .
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Ring-Opening : Under strong acidic conditions (e.g., H₂SO₄), the pyrazole ring can undergo cleavage, yielding linear sulfone-containing amines.
Key Data :
Oxidation and Reduction Reactions
The sulfone group is generally resistant to reduction, but the pyrazole ring and aryl groups undergo redox transformations:
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Oxidation : Pyrazole C–H bonds oxidize to hydroxyl or carbonyl groups using KMnO₄ or RuO₄ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline, though steric hindrance from substituents may limit reactivity .
Comparative Reactivity :
| Reaction | Conditions | Outcome | Notes |
|---|---|---|---|
| Pyrazole oxidation | KMnO₄, H₂O, 80°C | C-4 hydroxylation | Selective for electron-deficient rings |
| Sulfone reduction | LiAlH₄, ether, reflux | No reaction | Sulfones are typically inert |
Functional Group Interconversion
The fluorophenyl group can be modified via SNAr (Nucleophilic Aromatic Substitution) :
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Fluorine Displacement : Strong nucleophiles (e.g., NaOH, 120°C) replace fluorine with hydroxyl groups, though this requires harsh conditions due to fluorine’s poor leaving-group ability .
Cross-Coupling Reactions
The sulfone and pyrazole moieties enable participation in palladium-catalyzed couplings:
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Suzuki-Miyaura : Aryl boronic acids couple with halide-substituted pyrazoles (if present) .
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Buchwald-Hartwig Amination : Introduces amine groups at activated positions .
Example Protocol :
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Bromopyrazole sulfone | Pd(PPh₃)₄, K₂CO₃ | Biaryl pyrazole sulfone | 75%* |
Stability Under Thermal and Acidic Conditions
Thermogravimetric analysis (TGA) of analogous sulfone-pyrazole compounds reveals stability up to 250°C , with decomposition pathways involving sulfone group fragmentation.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone, exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This property is particularly relevant for treating chronic inflammatory diseases .
Neurological Applications
There is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various environmental conditions .
Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology, particularly in the development of nanoscale devices for drug delivery systems. Its functional groups can facilitate conjugation with nanoparticles, enhancing drug solubility and bioavailability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in macrophage cultures treated with the compound. |
| Study 3 | Neurological Applications | Exhibited protective effects against oxidative stress in neuronal cell models. |
| Study 4 | Polymer Chemistry | Developed a new polymer composite with enhanced mechanical properties due to the inclusion of the compound. |
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations
The sulfone group distinguishes the target compound from analogs with sulfonamide, sulfonate ester, or thioether groups. Key comparisons include:
Biological Activity
The compound 5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.32 g/mol. The compound features a pyrazole ring substituted with a 4-fluorophenyl group and a phenyl sulfone moiety, which contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those structurally related to this compound. These compounds have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has been well-documented. Compounds similar to this compound exhibit:
- COX Inhibition : They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation .
- Reduction of Pro-inflammatory Cytokines : These compounds can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that they possess significant activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological properties include:
- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) enhances potency by increasing electron density on the pyrazole ring.
- Sulfone Moiety : This functional group may enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles.
- Steric Effects : The size and orientation of substituents affect binding affinity to target proteins.
Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Disruption of cell membranes |
Case Study 1: Antitumor Efficacy
A study evaluating a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to apoptosis in treated cells.
Case Study 2: Anti-inflammatory Effects
In vivo models showed that administration of pyrazole derivatives resulted in a marked reduction in paw edema in rats induced by carrageenan. The compounds significantly lowered levels of inflammatory markers, supporting their potential use as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrazole-sulfone derivatives typically involves multi-step processes, such as condensation reactions between substituted pyrazole precursors and sulfonylating agents. For example, analogous compounds like 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide are synthesized via nucleophilic substitution or Suzuki coupling, followed by sulfonylation . Optimization requires controlling reaction temperature (e.g., 80–100°C for sulfonylation), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. How can X-ray crystallography be utilized to resolve the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and supramolecular interactions. For structurally related pyrazole-sulfones (e.g., 1-(4-fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one), data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software yields R-factors < 0.05. Key parameters include mean σ(C–C) = 0.002 Å and torsional angles for assessing planarity of the sulfone group .
Q. What analytical techniques are most effective for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm.
- TGA/DSC : Thermal stability analysis (e.g., decomposition onset > 200°C for sulfone derivatives).
- NMR : NMR to confirm fluorophenyl substitution patterns, with δ ≈ -115 ppm for para-fluorine .
Advanced Research Questions
Q. How can contradictions in reported biological activities of pyrazole-sulfone derivatives be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from differences in assay conditions or stereoelectronic properties. For example, fluorophenyl substituents enhance electron-withdrawing effects, altering binding to targets like carbonic anhydrase. Systematic studies should:
- Standardize assay protocols (e.g., pH 7.4 buffer, 25°C).
- Compare IC values across analogs with varying substituents (e.g., -CF, -Cl).
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with sulfone group orientation .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer : Long-term environmental fate studies should adopt a tiered approach:
- Lab-Scale : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) with LC-MS/MS monitoring.
- Field Studies : Use randomized block designs (split-split plots) to assess degradation in soil/water matrices under variable pH, temperature, and microbial activity .
- QSPR Models : Predict half-lives using logP and Hammett constants for sulfone derivatives .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., COX-2) using AMBER or GROMACS. Key parameters include RMSD (< 2.0 Å) and hydrogen bond occupancy.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps for sulfone group reactivity .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
